molecular formula C15H23N6O5S+ B12090999 (+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol

Cat. No.: B12090999
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-6Gingerol or (S)-6Gingerol, is a bioactive compound found in ginger (Zingiber officinale). It is responsible for the pungent flavor of ginger and has been widely studied for its potential health benefits. This compound is known for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-6-Gingerol can be achieved through several synthetic routes. One common method involves the aldol condensation of vanillin with acetone, followed by reduction and acetylation steps. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production of (+)-6-Gingerol often involves the extraction from ginger rhizomes using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through various chromatographic techniques to obtain high-purity (+)-6-Gingerol .

Chemical Reactions Analysis

Types of Reactions

(+)-6-Gingerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(+)-6-Gingerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-6-Gingerol involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Shogaol : A dehydrated form of 6-Gingerol with similar bioactive properties.
  • 8-Gingerol : An analog with a longer carbon chain, exhibiting similar but slightly different bioactivities.
  • 10-Gingerol : Another analog with an even longer carbon chain, also studied for its health benefits .

Uniqueness

(+)-6-Gingerol is unique due to its specific stereochemistry, which contributes to its distinct bioactive properties. Its ability to modulate multiple signaling pathways and its wide range of therapeutic effects make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N6O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860318
Record name (3-Amino-3-carboxypropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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